
2-(4-Phenoxy-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Phenoxy-phenyl)-acetamide” is a chemical compound that contains a phenoxy group . It is related to the class of compounds known as phenoxyacetic acids , which are widely used in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of “2-(4-Phenoxy-phenyl)-acetamide” could involve several steps, including bromination, etherification, and sulfocarbamide reactions . Another method involves the ipso-hydroxylation of arylboronic acids . These methods often require specific catalysts and controlled reaction conditions .Molecular Structure Analysis
The molecular structure of “2-(4-Phenoxy-phenyl)-acetamide” would include a phenoxy group attached to a phenyl group via an ether bond . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Phenoxy-phenyl)-acetamide” could include various organic reactions such as bromination, etherification, and sulfocarbamide reactions . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Phenoxy-phenyl)-acetamide” would depend on its specific structure. Related compounds such as phenoxyacetic acid are known to be white or clear crystalline compounds at room temperature, with a solubility in water of 12 g/L and high solubility in organic solvents .科学研究应用
DNA-Binding Characteristics
2-(4-Phenoxy-phenyl)-acetamide: derivatives have been studied for their ability to bind to DNA. This is particularly important in the development of new chemotherapeutic agents, as DNA-binding molecules can interfere with the replication and function of DNA in cancer cells. For example, certain Ru(II) polypyridyl complexes containing 2-(4-Phenoxy-phenyl)-acetamide have shown the ability to intercalate between DNA base pairs, which could be leveraged in the design of drugs targeting specific DNA sequences .
Antimicrobial Activity
Compounds with 2-(4-Phenoxy-phenyl)-acetamide structure have displayed significant antimicrobial activity. This suggests potential applications in developing new antibiotics or disinfectants, especially considering the increasing problem of antibiotic resistance. The mechanism of action may involve the disruption of microbial cell walls or interference with essential enzymes .
Photosensitizers for DNA Strand Scission
The same Ru(II) complexes mentioned above have also been found to be efficient photosensitizers, capable of inducing strand breaks in plasmid DNA upon light activation. This property could be harnessed in photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then produces a form of oxygen that kills nearby cells .
Molecular Electronics
2-(4-Phenoxy-phenyl)-acetamide: and its derivatives could play a role in molecular electronics, including photovoltaics and light-emitting diodes (LEDs). Their ability to bind to DNA and other molecules may allow them to function as switches or transporters of electrical charge at the nanoscale, which is a key requirement for the development of molecular circuits .
Synthesis of Substituted Phenols
This compound is also used in the synthesis of various substituted phenols, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The methodologies developed for these syntheses are often designed to be green and sustainable, minimizing the use of hazardous reagents and maximizing yield .
Chemotherapeutic Reagents
The structural features of 2-(4-Phenoxy-phenyl)-acetamide make it a candidate for the development of chemotherapeutic reagents. Its ability to interact with biological molecules could lead to the creation of drugs that are more selective and less toxic than current chemotherapy treatments .
未来方向
属性
IUPAC Name |
2-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSONABRYVHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


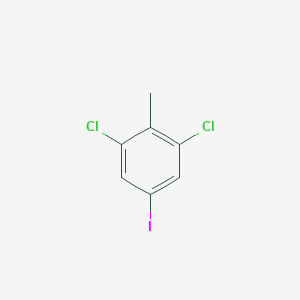
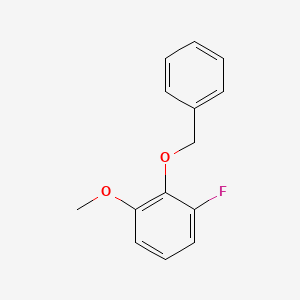

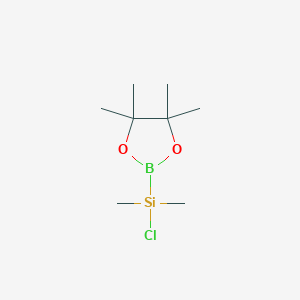
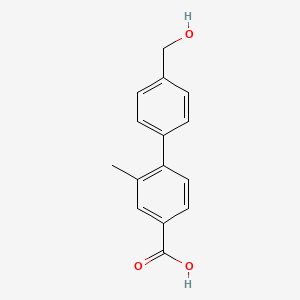

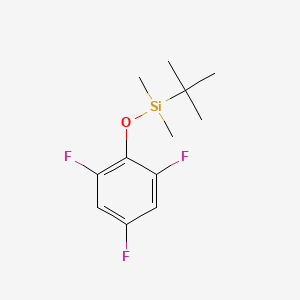
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)
![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)

